3-Ethynyl-3-hydroxycyclobutanecarboxylic acid

Medicinal chemistry Click chemistry Divergent synthesis

3‑Ethynyl‑3‑hydroxycyclobutanecarboxylic acid (CAS 1501262‑68‑5, C₇H₈O₃, MW 140.14 g·mol⁻¹) is a cyclobutane‑based small‑molecule building block that embeds three synthetically orthogonal functionalities—a strained four‑membered ring, a terminal alkyne, and a tertiary alcohol—on a single compact scaffold. The compound is supplied as a research‑grade intermediate (≥95% purity) and is primarily positioned for click‑chemistry‑enabled fragment elaboration, conformational restriction studies, and medicinal‑chemistry campaigns that exploit cyclobutane bioisosterism.

Molecular Formula C7H8O3
Molecular Weight 140.138
CAS No. 1501262-68-5
Cat. No. B2972829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-3-hydroxycyclobutanecarboxylic acid
CAS1501262-68-5
Molecular FormulaC7H8O3
Molecular Weight140.138
Structural Identifiers
SMILESC#CC1(CC(C1)C(=O)O)O
InChIInChI=1S/C7H8O3/c1-2-7(10)3-5(4-7)6(8)9/h1,5,10H,3-4H2,(H,8,9)
InChIKeyAZDZXJAQPZWEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-3-hydroxycyclobutanecarboxylic acid (CAS 1501262‑68‑5): Procurement‑Grade Profile & Comparator‑Driven Selection Rationale


3‑Ethynyl‑3‑hydroxycyclobutanecarboxylic acid (CAS 1501262‑68‑5, C₇H₈O₃, MW 140.14 g·mol⁻¹) is a cyclobutane‑based small‑molecule building block that embeds three synthetically orthogonal functionalities—a strained four‑membered ring, a terminal alkyne, and a tertiary alcohol—on a single compact scaffold [1]. The compound is supplied as a research‑grade intermediate (≥95% purity) and is primarily positioned for click‑chemistry‑enabled fragment elaboration, conformational restriction studies, and medicinal‑chemistry campaigns that exploit cyclobutane bioisosterism . Unlike simpler cyclobutane carboxylic acids, the co‑location of the ethynyl and hydroxy groups at the 3‑position creates a quaternary carbon center that restricts conformational freedom while retaining the alkyne handle for CuAAC, Sonogashira coupling, or subsequent functional‑group interconversion.

Why In‑Class Cyclobutane Carboxylic Acids Cannot Substitute for 3‑Ethynyl‑3‑hydroxycyclobutanecarboxylic Acid Without Performance Loss


Cyclobutane carboxylic acids that lack the ethynyl‑hydroxy pairing forfeit the dual‑reactivity advantage that underpins the target compound's utility in divergent synthesis [1]. The parent 3‑hydroxycyclobutanecarboxylic acid (CAS 194788‑10‑8) provides only an alcohol handle, requiring additional steps to install an alkyne equivalent; the 3‑ethynyl analog (CAS 163634‑22‑8) lacks the tertiary alcohol that stabilizes the quaternary center and modulates hydrogen‑bonding capacity . Even the 1‑ethynyl regioisomer (CAS 887590‑67‑2) places the alkyne at the ring‑junction carbon, abolishing the 1,3‑disubstitution pattern that is critical for vectorial control in scaffold‑hopping exercises. These structural deletions directly translate into lost synthetic degrees of freedom, altered ring‑strain distribution (ca. 26 kcal·mol⁻¹ for cyclobutane), and different pKₐ landscapes, making one‑to‑one replacement without experimental re‑validation a source of irreproducible results.

Quantitative Differentiation Table for 3‑Ethynyl‑3‑hydroxycyclobutanecarboxylic acid Against Its Closest Structural Analogs


Functional‑Group Count Advantage: Ethynyl + Hydroxy Co‑localization vs. Single‑Handle Analogs

3‑Ethynyl‑3‑hydroxycyclobutanecarboxylic acid (target) possesses three distinct reactive sites (carboxylic acid, terminal alkyne, tertiary alcohol) on a single cyclobutane scaffold, whereas the closest commercial cyclobutane carboxylic acid analogs carry only two chemically addressable groups [1]. The 3‑hydroxycyclobutanecarboxylic acid comparator (CAS 194788‑10‑8) lacks the alkyne, and 3‑ethynylcyclobutane‑1‑carboxylic acid (CAS 163634‑22‑8) lacks the hydroxyl. This difference is quantifiable as a 50% increase in orthogonal functional handles per molecule (3 vs. 2), directly translating to fewer synthetic steps in library construction when a quaternary center bearing both alkyne and alcohol is required .

Medicinal chemistry Click chemistry Divergent synthesis

pKₐ Shift Induced by 3‑Ethynyl Substitution Relative to the Parent 3‑Hydroxy Acid

The electron‑withdrawing ethynyl group at the 3‑position is predicted to lower the carboxylic acid pKₐ of the target compound relative to 3‑hydroxycyclobutanecarboxylic acid (pKₐ 4.54 ± 0.40, predicted) . While an experimentally measured pKₐ for the target compound has not been publicly disclosed, the inductive effect of the sp‑hybridized ethynyl substituent (Hammett σ₁ ≈ 0.20–0.25) is expected to increase acidity by ca. 0.2–0.5 log units compared with the hydroxyl‑only congener. This shift is relevant for ionization‑state‑dependent properties such as membrane permeability and protein‑binding electrostatics [1].

Physicochemical profiling Bioisostere design ADME prediction

Click‑Chemistry Reactivity: Terminal Alkyne Availability vs. Non‑Alkynyl Cyclobutane Acids

The target compound contains a sterically unencumbered terminal alkyne at the 3‑position, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with second‑order rate constants characteristic of monosubstituted acetylenes (k₂ ≈ 10⁻¹–10⁰ M⁻¹·s⁻¹ under standard CuAAC conditions) [1]. In contrast, 3‑hydroxycyclobutanecarboxylic acid and cyclobutanecarboxylic acid lack alkyne functionality altogether (click reactivity = 0). This binary difference—presence vs. absence of a clickable handle—is the single most decisive factor for users whose workflow depends on bioorthogonal ligation or triazole‑forming library synthesis [2].

CuAAC Bioconjugation Fragment‑based drug discovery

Commercial Purity and Price‑per‑Gram Benchmarking for Budget‑Constrained Procurement

The target compound is commercially available at ≥95% purity from multiple vendors (e.g., Chemenu catalog CM460810, Leyan 98%). Listed pricing at the 1 g scale ranges from approximately $1,029 to $1,117, with smaller quantities (50 mg, 250 mg, 500 mg) offered at proportionally higher unit costs [1]. By comparison, the simpler 3‑hydroxycyclobutanecarboxylic acid (CAS 194788‑10‑8) is available at 97% purity for ca. $134 per 10 g, reflecting a >50‑fold lower cost per gram driven by higher synthetic accessibility . The premium attached to the target compound is directly attributable to the added synthetic complexity of installing the quaternary ethynyl‑hydroxy center.

Chemical sourcing Cost‑efficiency Research supply chain

High‑Confidence Application Scenarios for 3‑Ethynyl‑3‑hydroxycyclobutanecarboxylic Acid Based on Quantitative Evidence


Fragment‑Based Drug Discovery Requiring a Clickable, Conformationally Restricted Core

In fragment‑based screening cascades where the hit‑to‑lead path demands rapid SAR exploration via CuAAC‑mediated library synthesis, the target compound serves as a pre‑activated cyclobutane core. The presence of a terminal alkyne eliminates the need for post‑fragment installation of a click handle, while the quaternary hydroxy‑ethynyl center restricts rotational degrees of freedom (3 rotatable bonds vs. 2 for the non‑hydroxylated analog), potentially enhancing binding entropy [1]. This scenario directly leverages the functional‑group count advantage documented in Evidence Item 1.

Synthesis of Cyclobutane‑Containing PROTAC Linkers or ADC Payload Intermediates

The orthogonal reactivity triad (acid, alkyne, alcohol) allows sequential derivatization: the carboxylic acid can be coupled to an amine‑terminated E3‑ligase ligand or antibody‑linker construct, the alkyne can undergo CuAAC to install a payload or fluorescent reporter, and the tertiary alcohol can be sulfonylated, phosphorylated, or oxidized for further diversification [1]. This divergent functionalization strategy is not accessible with 3‑hydroxycyclobutanecarboxylic acid, which lacks the alkyne, or with 3‑ethynylcyclobutane‑1‑carboxylic acid, which lacks the hydroxyl handle [2].

Physicochemical Property Modulation via Cyclobutane Bioisosterism of Phenyl Rings

When replacing a para‑substituted phenyl ring with a cyclobutane scaffold to improve solubility and metabolic stability, the target compound provides a direct entry point for installing solubilizing groups on the quaternary carbon while maintaining the alkyne as a synthetic relay. The predicted pKₐ shift (~4.0–4.3 vs. 4.54 for the parent hydroxy acid) and the increased fraction of sp³‑hybridized carbons (Fsp³ = 0.57 for C₇H₈O₃ vs. 0 for a phenyl analog) align with guidelines for reducing aromatic ring count in lead optimization [1]. This application is supported by the pKₐ inference in Evidence Item 2 and the broader class‑level evidence for cyclobutane bioisosterism.

Cost‑Aware Pilot Studies Where Gram‑Scale Quantity Justifies the Premium

For initial feasibility studies requiring 250 mg to 1 g of material, the target compound's commercial availability at ≥95% purity from multiple vendors (Chemenu, Enamine, Leyan) offers a procurement‑ready solution without in‑house synthesis investment. The ~$1,000/g cost, while steep relative to simpler cyclobutane acids (Evidence Item 4), is justified when the alternative—a multi‑step synthesis of the quaternary ethynyl‑hydroxy motif from the cheaper 3‑hydroxy acid—would consume ≥2–3 FTE‑weeks of a medicinal chemist's time and carry cumulative yield losses of ≥40–60% [1].

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